Cas no 669-04-5 (7-Methylbenzofuran-3(2H)-one)

7-Methylbenzofuran-3(2H)-one Chemical and Physical Properties
Names and Identifiers
-
- 7-Methylbenzofuran-3(2H)-one
- 7-methyl-1-benzofuran-3-one
- 7-methyl-3(2H)-Benzofuranone
- 7-methyl-2,3-dihydro-1-benzofuran-3-one
- 7-Methyl-2H-benzofuran-3-on
- 7-Methyl-3-oxo-2,3-dihydro-benzofuran
- 7-methyl-benzofuran-3-ol
- 7-Methyl-benzofuran-3-on
- 7-methyl-benzofuran-3-one
- 3(2H)-Benzofuranone, 7-methyl-
- FRLLIMIJMRLFCC-UHFFFAOYSA-N
- AMOT0802
- 3(2H)-Benzofuranone,7-methyl-
- 6493AJ
- TRA0051181
- 7-Methyl-1-benzofuran-3(2H)-one #
- SY023821
- AC-31642
- SCHEMBL12178135
- 669-04-5
- AS-32405
- A867371
- CS-0257720
- MFCD11137731
- 7-Methylbenzofuran-3-one
- AKOS000223984
- EN300-67623
- DTXSID70217042
- DB-333783
- 7-METHYL-2H-1-BENZOFURAN-3-ONE
-
- MDL: MFCD11137731
- Inchi: 1S/C9H8O2/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-4H,5H2,1H3
- InChI Key: FRLLIMIJMRLFCC-UHFFFAOYSA-N
- SMILES: O1C([H])([H])C(C2=C([H])C([H])=C([H])C(C([H])([H])[H])=C12)=O
Computed Properties
- Exact Mass: 148.05200
- Monoisotopic Mass: 148.052429494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 26.3
Experimental Properties
- Boiling Point: 275℃/760mmHg
- PSA: 26.30000
- LogP: 1.57010
7-Methylbenzofuran-3(2H)-one Security Information
7-Methylbenzofuran-3(2H)-one Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Methylbenzofuran-3(2H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-67623-1.0g |
7-methyl-2,3-dihydro-1-benzofuran-3-one |
669-04-5 | 95% | 1.0g |
$385.0 | 2023-02-13 | |
eNovation Chemicals LLC | Y1106923-5g |
7-methylbenzofuran-3(2H)-one |
669-04-5 | 95% | 5g |
$1600 | 2024-07-23 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023821-1g |
7-Methylbenzofuran-3(2H)-one |
669-04-5 | >97% | 1g |
¥3354.84 | 2024-07-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M93670-1g |
7-Methylbenzofuran-3(2H)-one |
669-04-5 | 97% | 1g |
¥5039.0 | 2024-07-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023821-0.25g |
7-Methylbenzofuran-3(2H)-one |
669-04-5 | >97% | 0.25g |
¥1290.32 | 2024-07-09 | |
Enamine | EN300-67623-5.0g |
7-methyl-2,3-dihydro-1-benzofuran-3-one |
669-04-5 | 95% | 5.0g |
$1600.0 | 2023-02-13 | |
1PlusChem | 1P003NX7-1g |
7-Methylbenzofuran-3(2H)-one |
669-04-5 | >97% | 1g |
$515.00 | 2024-04-22 | |
TRC | M206695-500mg |
7-Methylbenzofuran-3(2H)-one |
669-04-5 | 500mg |
$ 800.00 | 2023-09-07 | ||
A2B Chem LLC | AB70171-5g |
7-Methyl-2,3-dihydro-1-benzofuran-3-one |
669-04-5 | 95% | 5g |
$1720.00 | 2024-04-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023821-0.1g |
7-Methylbenzofuran-3(2H)-one |
669-04-5 | >97% | 0.1g |
¥1097.00 | 2024-07-09 |
7-Methylbenzofuran-3(2H)-one Related Literature
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Rira Kang,Yong-Jin Noh,Jin-Mun Yun,Hyun Kim,NoSoung Myoung,Eun-Hye Lee,Tae-Wook Kim,Seok-In Na,Seung-Hwan Oh RSC Adv., 2017,7, 26689-26696
Additional information on 7-Methylbenzofuran-3(2H)-one
Introduction to 7-Methylbenzofuran-3(2H)-one (CAS No. 669-04-5)
7-Methylbenzofuran-3(2H)-one, with the chemical formula C₉H₈O₂ and CAS number 669-04-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system, with a methyl substituent at the 7-position and a lactone ring at the 3-position. The unique structural features of 7-Methylbenzofuran-3(2H)-one make it a versatile scaffold for drug discovery, particularly in the development of bioactive molecules targeting various therapeutic pathways.
The synthesis of 7-Methylbenzofuran-3(2H)-one typically involves multi-step organic transformations, often starting from readily available aromatic precursors such as methyl salicylate or dimethyl phthalate. Advanced synthetic methodologies, including cyclization reactions and functional group modifications, have been optimized to enhance yield and purity. Recent advancements in green chemistry have also influenced its production, emphasizing sustainable and environmentally friendly synthetic routes. For instance, catalytic processes employing transition metals have demonstrated efficiency in constructing the benzofuran core without excessive waste generation.
One of the most compelling aspects of 7-Methylbenzofuran-3(2H)-one is its pharmacological potential. Studies have highlighted its role as a precursor or analog in the development of compounds with antimicrobial, anti-inflammatory, and even anticancer properties. The fused ring system provides a privileged scaffold that can interact with biological targets such as enzymes and receptors. Notably, derivatives of this compound have been investigated for their ability to modulate pathways involving nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses.
Recent research published in high-impact journals has explored the structural modifications of 7-Methylbenzofuran-3(2H)-one to enhance its pharmacokinetic profile. By incorporating halogen atoms or other electron-withdrawing groups at strategic positions, scientists have been able to fine-tune its binding affinity and metabolic stability. For example, a study demonstrated that 7-chloro-substituted analogs exhibit improved solubility while maintaining potent activity against certain enzyme targets. Such findings underscore the importance of structure-activity relationships (SAR) in optimizing drug candidates derived from natural product-inspired scaffolds.
The biological activity of 7-Methylbenzofuran-3(2H)-one has also been linked to its interaction with specific protein targets. Computational modeling and high-throughput screening (HTS) have been instrumental in identifying lead compounds based on this scaffold. A notable example is its potential as an inhibitor of polyphenol oxidase (PPO), an enzyme involved in fruit browning and certain pathological processes. Researchers have leveraged virtual screening techniques to dock 7-Methylbenzofuran-3(2H)-one derivatives into PPO active sites, leading to the identification of novel inhibitors with promising efficacy.
In addition to its therapeutic applications, 7-Methylbenzofuran-3(2H)-one has found utility in materials science and agrochemical research. Its aromatic structure lends itself well to polymerization reactions, yielding materials with unique electronic properties. Furthermore, some derivatives exhibit herbicidal or fungicidal activity, making them valuable candidates for crop protection formulations. The versatility of this compound underscores its significance beyond traditional pharmaceutical applications.
The regulatory landscape for compounds like 7-Methylbenzofuran-3(2H)-one is another critical consideration in drug development. While it does not fall under strict control categories such as hazardous or controlled substances, adherence to Good Manufacturing Practices (GMP) is essential for ensuring consistency and safety in production. Manufacturers must navigate guidelines set forth by agencies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) when developing new derivatives for clinical use.
Future directions in research on 7-Methylbenzofuran-3(2H)-one may focus on exploring its role in neurodegenerative diseases. Preliminary studies suggest that certain analogs could modulate cholinergic systems, offering potential benefits for conditions such as Alzheimer's disease. The development of prodrugs or targeted delivery systems could further enhance the therapeutic index of these compounds by improving bioavailability and reducing side effects.
In conclusion, 7-Methylbenzofuran-3(2H)-one (CAS No. 669-04-5) represents a structurally intriguing and biologically relevant molecule with broad applications across multiple domains of chemistry and medicine. Its synthesis continues to be refined through innovative methodologies, while its pharmacological profile is being expanded through targeted derivatization efforts. As research progresses, this compound is poised to contribute significantly to next-generation therapeutics and advanced materials.
669-04-5 (7-Methylbenzofuran-3(2H)-one) Related Products
- 71699-34-8(3-Coumaranone)
- 15832-09-4(6-methoxy-2,3-dihydro-1-benzofuran-3-one)
- 7169-34-8(2,3-dihydro-1-benzofuran-3-one)
- 14869-39-7(α-Ethoxyacetophenone)
- 2142-67-8(2'-Ethoxyacetophenone)
- 39581-55-0(5-Methoxybenzofuran-3(2H)-one)
- 14771-00-7(5,6-Dihydroxybenzofuran-3-one)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
